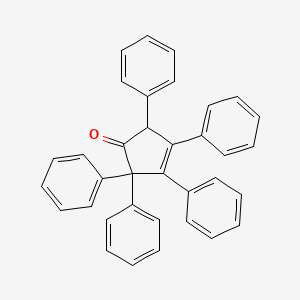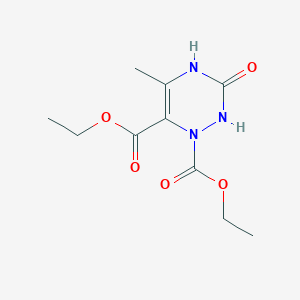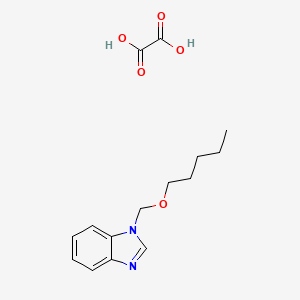
1-Pentoxymethylbenzimidazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentoxymethylbenzimidazole oxalate is a heterocyclic compound that features a benzimidazole core with a pentoxymethyl substituent and an oxalate counterion. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of the pentoxymethyl group and oxalate ion enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentoxymethylbenzimidazole oxalate typically involves the reaction of benzimidazole with pentoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Pentoxymethylbenzimidazole oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of benzimidazole.
Reduction: Reduced forms of the benzimidazole core.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Pentoxymethylbenzimidazole oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-pentoxymethylbenzimidazole oxalate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The pentoxymethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The oxalate ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
1-Methylbenzimidazole: Similar structure but with a methyl group instead of a pentoxymethyl group.
Oxazole Derivatives: Compounds with a similar heterocyclic structure but with an oxygen atom in the ring.
Uniqueness: 1-Pentoxymethylbenzimidazole oxalate stands out due to the presence of the pentoxymethyl group, which enhances its chemical stability and biological activity. The oxalate ion further contributes to its unique properties, making it a versatile compound in various research applications .
Properties
CAS No. |
34703-74-7 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
oxalic acid;1-(pentoxymethyl)benzimidazole |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c1-2-3-6-9-16-11-15-10-14-12-7-4-5-8-13(12)15;3-1(4)2(5)6/h4-5,7-8,10H,2-3,6,9,11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
MADVDUHYOPSWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




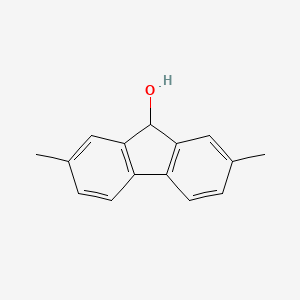

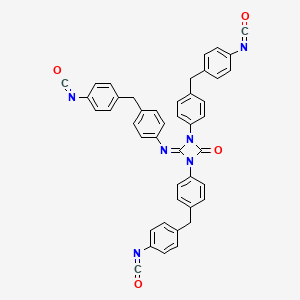

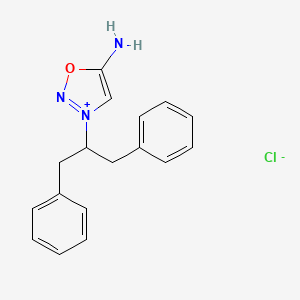
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)

![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
